phenyl 3H-benzimidazole-5-carboxylate
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Overview
Description
Phenyl 3H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3H-benzimidazole-5-carboxylate typically involves the reaction of ortho-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions . One common method is the condensation reaction between ortho-phenylenediamine and phenyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole-5-carboxylic acid, while substitution reactions can yield various substituted benzimidazole derivatives .
Scientific Research Applications
Phenyl 3H-benzimidazole-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenyl 3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Phenyl 3H-benzimidazole-5-carboxylate can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: A derivative with similar properties but different substitution patterns.
5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
phenyl 3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18-11-4-2-1-3-5-11)10-6-7-12-13(8-10)16-9-15-12/h1-9H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHJEUCFVOODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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